molecular formula C6H3F3O B1297822 2,4,6-Trifluorophenol CAS No. 2268-17-9

2,4,6-Trifluorophenol

Cat. No.: B1297822
CAS No.: 2268-17-9
M. Wt: 148.08 g/mol
InChI Key: QQFWMPUXPLBWTG-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenol is a halogen-substituted phenol with the molecular formula C6H3F3O. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxyl group at the 1 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,4,6-Trifluorophenol plays a role in several biochemical reactions, particularly those involving oxidation processes. It has been reported that peroxidase enzymes can oxidize this compound, leading to the formation of radical intermediates . This interaction is significant as it highlights the compound’s potential role in oxidative stress and related biochemical pathways. Additionally, this compound has been used in indirect enzyme-linked immunosorbent assays (ELISA) for the biological monitoring of 2,4,6-trichlorophenol . The compound’s interaction with peroxidase enzymes and its application in ELISA demonstrate its versatility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in gene expression and metabolic pathways . This compound’s ability to generate reactive oxygen species (ROS) can impact cell viability and function, making it a valuable tool for studying oxidative stress-related cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the oxidation of this compound by peroxidase enzymes results in the formation of radical intermediates, which can further interact with other biomolecules . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and alter cellular metabolism . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Studies have shown that there is a threshold effect, where the compound’s adverse effects become more pronounced at higher concentrations. Understanding these dosage effects is critical for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress. The compound’s interaction with peroxidase enzymes and its ability to generate reactive oxygen species highlight its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, making this compound a valuable tool for studying metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding how this compound exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is critical for elucidating its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenol can be synthesized through several methods. One common approach involves the fluorination of phenol using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fluorination processes. These methods often involve the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated quinones, cyclohexanols, and various substituted phenols .

Scientific Research Applications

2,4,6-Trifluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

  • 2,3,6-Trifluorophenol
  • 2,4,5-Trifluorophenol
  • 2,4,6-Trichlorophenol

Comparison: 2,4,6-Trifluorophenol is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. Compared to its chlorinated counterpart, 2,4,6-Trichlorophenol, the fluorinated version exhibits higher electronegativity and different reactivity patterns. This uniqueness makes it particularly useful in applications requiring high specificity and stability .

Properties

IUPAC Name

2,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFWMPUXPLBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334211
Record name 2,4,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-17-9
Record name 2,4,6-Trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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